
3-Cyclobutene-1,2-dione, 3,4-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione, 3,4-bis(methylthio)-, also known as Dibenzothiophene Sulfone (DBTS), is an organic compound with the molecular formula C12H10O2S2. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
DBTS is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the production of reactive oxygen species (ROS), which can cause cellular damage.
Biochemical and Physiological Effects:
DBTS has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as to have antimicrobial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBTS in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, it can be difficult to work with due to its low solubility in water and other common solvents.
Orientations Futures
There are several potential future directions for research on DBTS. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, DBTS is a unique and promising compound with a wide range of potential applications in scientific research. Its properties and potential benefits make it an interesting candidate for further study and development.
Méthodes De Synthèse
DBTS can be synthesized through a variety of methods, including the reaction of dibenzothiophene with sulfur dioxide and oxygen, or the reaction of dibenzothiophene with sulfuric acid and hydrogen peroxide. The latter method is commonly used due to its simplicity and efficiency.
Applications De Recherche Scientifique
DBTS has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
54131-97-4 |
|---|---|
Formule moléculaire |
C6H6O2S2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
3,4-bis(methylsulfanyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-3(7)4(8)6(5)10-2/h1-2H3 |
Clé InChI |
VUQDDHLQBBTHIC-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)C1=O)SC |
SMILES canonique |
CSC1=C(C(=O)C1=O)SC |
Autres numéros CAS |
54131-97-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



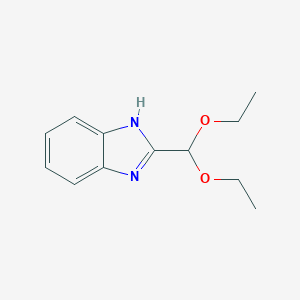
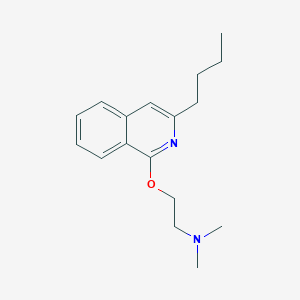
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)
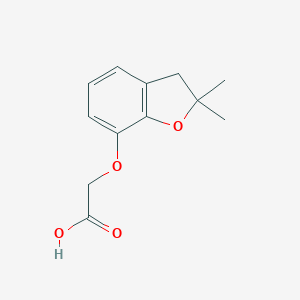
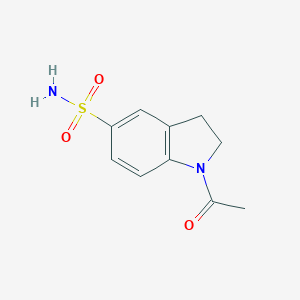
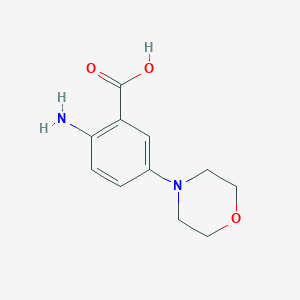


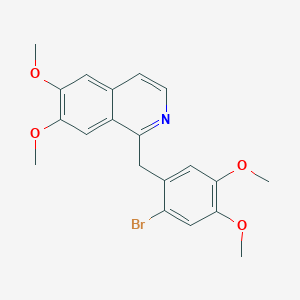



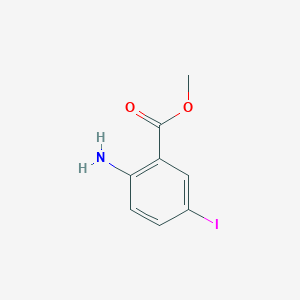
![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)